- Preparation of heterocycle carboxamide derivatives useful as SIRT2 inhibitors, United States, , ,
Cas no 946125-65-1 (2-Fluoro-3-nitrobenzyl Bromide)
946125-65-1 structure
Product Name:2-Fluoro-3-nitrobenzyl Bromide
CAS-Nr.:946125-65-1
MF:C7H5BrFNO2
MW:234.0225045681
MDL:MFCD11110170
CID:2356464
PubChem ID:59139151
Update Time:2024-10-25
2-Fluoro-3-nitrobenzyl Bromide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(bromomethyl)-2-fluoro-3-nitrobenzene
- 1-Bromomethyl-2-fluoro-3-nitrobenzene
- 2-fluoro-3-nitrobenzyl bromide
- PubChem21774
- MIESICVJNXXYKC-UHFFFAOYSA-N
- LS10678
- CM13417
- AS05976
- 1-Bromo methyl-2-fluoro-3-nitrobenzene
- BC004668
- AK186980
- 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (ACI)
- MFCD11110170
- (1S,4r)-4-(((S)-5-((3,5-Bis(trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanec
- EN300-191425
- DB-215689
- 1-(bromomethyl)-2-fluoro-3-nitro-benzene
- 946125-65-1
- AKOS025404211
- DS-10096
- CS-0085250
- WMB12565
- SY121124
- SCHEMBL250079
- DTXSID00731100
- 2-Fluoro-3-nitrobenzyl Bromide
-
- MDL: MFCD11110170
- Inchi: 1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
- InChI-Schlüssel: MIESICVJNXXYKC-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(F)=C(CBr)C=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 232.94877g/mol
- Monoisotopenmasse: 232.94877g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 173
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.8
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 1.733±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 311.7±27.0 °C at 760 mmHg
- Flammpunkt: 142.3±23.7 °C
- Löslichkeit: Sehr leicht löslich (0,15 g/l) (25°C),
- Dampfdruck: 0.0±0.6 mmHg at 25°C
2-Fluoro-3-nitrobenzyl Bromide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-3-nitrobenzyl Bromide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | F601010-50mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601010-100mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601010-500mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | PC501172-1g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 1g |
£53.00 | 2025-02-21 | ||
| Apollo Scientific | PC501172-5g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 5g |
£157.00 | 2025-02-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-200mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 200mg |
221.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-50mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 50mg |
96.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-250mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 250mg |
403CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-1g |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 1g |
709.0CNY | 2021-07-14 | |
| A2B Chem LLC | AI63448-100g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 97% | 100g |
$2708.00 | 2024-07-18 |
2-Fluoro-3-nitrobenzyl Bromide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Acetonitrile ; 16 h, 80 °C
Referenz
- Preparation of substituted coumarins as MEK inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C → reflux
Referenz
- Preparation of the benzoxazine compound and their application as anticancer agents, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 6.5 h, reflux
Referenz
- Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent, Journal of Medicinal Chemistry, 2014, 57(10), 4213-4238
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 85 °C
Referenz
- Preparation of bis(benzimidazole) diamides as STING agonists and their therapeutic uses, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , N-Bromosuccinimide Solvents: Acetonitrile ; 15 min, 80 °C
Referenz
- Synthesis of omecamtiv mecarbil, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; reflux; reflux → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Coumarin compounds and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of protein tyrosine phosphatase targeting ligands, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, rt → reflux
Referenz
- Preparation of macrocyclic pyridine derivatives as eEF2K and Vps34 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, reflux
Referenz
- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, reflux
Referenz
- Coumarin compound useful in treatment of cancer and its preparation, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; overnight, reflux
Referenz
- Preparation of 2-pyridyl substituted imidazoles as therapeutic ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide
Referenz
- Hybrids of MEK inhibitor and NO donor as multitarget antitumor drugs, European Journal of Medicinal Chemistry, 2020, 196,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium bromate Solvents: Isopropyl acetate , Water ; rt → 10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 min, 10 °C; 3 h, 10 °C → 80 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 min, 10 °C; 3 h, 10 °C → 80 °C
Referenz
- Synthesis of omecamtiv mecarbil dihydrochloride hydrate, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, rt → reflux
Referenz
- Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties, ACS Medicinal Chemistry Letters, 2013, 4(11), 1059-1063
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Salt of omecamtiv mecarbil and process for preparing salt, United States, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Heterocyclic compounds and their uses, United States, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Process for preparation of Omecamtiv Mecarbil dihydrochloride, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Pharmaceutical formulations comprising omecamtiv mecarbil, World Intellectual Property Organization, , ,
2-Fluoro-3-nitrobenzyl Bromide Raw materials
2-Fluoro-3-nitrobenzyl Bromide Preparation Products
2-Fluoro-3-nitrobenzyl Bromide Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
Bestellnummer:A856372
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:00
Preis ($):250.0
Email:sales@amadischem.com
2-Fluoro-3-nitrobenzyl Bromide Verwandte Literatur
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
Reinheit:99%
Menge:5g
Preis ($):250.0